molecular formula C19H25N3O2 B12174873 N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide

N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide

Cat. No.: B12174873
M. Wt: 327.4 g/mol
InChI Key: NXWTUVZWWLLKOH-UHFFFAOYSA-N
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Description

N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative characterized by a cyclohexylcarbonyl group attached via an ethylamino linker to the indole core. The 1-methyl substitution on the indole nitrogen enhances metabolic stability, while the carboxamide moiety contributes to hydrogen-bonding interactions, a common feature in bioactive molecules targeting enzymes or receptors .

Properties

Molecular Formula

C19H25N3O2

Molecular Weight

327.4 g/mol

IUPAC Name

N-[2-(cyclohexanecarbonylamino)ethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C19H25N3O2/c1-22-16-10-6-5-9-15(16)13-17(22)19(24)21-12-11-20-18(23)14-7-3-2-4-8-14/h5-6,9-10,13-14H,2-4,7-8,11-12H2,1H3,(H,20,23)(H,21,24)

InChI Key

NXWTUVZWWLLKOH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3CCCCC3

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation for C3 Substitution

The indole core is functionalized at the C3 position through Friedel-Crafts acylation. Ethyl 5-chloroindole-2-carboxylate undergoes acylation with cyclohexanecarbonyl chloride in the presence of AlCl₃, yielding ethyl 3-(cyclohexylcarbonyl)-5-chloroindole-2-carboxylate.

Reaction Conditions

ParameterValue
Solvent1,2-Dichloroethane
CatalystAnhydrous AlCl₃ (1 eq)
TemperatureReflux (80–85°C)
Time2–3 hours
Yield68–72%

Post-reduction of the ketone group using triethylsilane (TES) in trifluoroacetic acid (TFA) produces the C3-alkylated intermediate.

N1-Methylation

N-Methylation is achieved using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF). This step introduces the 1-methyl group critical for stabilizing the indole ring.

Carboxamide Formation

Hydrolysis of Ester to Carboxylic Acid

The ethyl ester group at C2 is hydrolyzed to a carboxylic acid using 3N NaOH in ethanol:

Ethyl ester+NaOHCarboxylic acid+EtOH\text{Ethyl ester} + \text{NaOH} \rightarrow \text{Carboxylic acid} + \text{EtOH}

Optimized Conditions

  • Base : 3N NaOH (6 eq)

  • Solvent : Ethanol

  • Temperature : Reflux (78°C)

  • Time : 2 hours

  • Yield : 85–90%

Coupling with Ethylenediamine Derivative

The carboxylic acid is coupled with N-(2-aminoethyl)cyclohexanecarboxamide using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) as the coupling agent:

Reaction Scheme

Indole-2-carboxylic acid+H2N-CH2CH2NH-C(O)-C6H11BOP, DIPEATarget compound\text{Indole-2-carboxylic acid} + \text{H}2\text{N-CH}2\text{CH}2\text{NH-C(O)-C}6\text{H}_{11} \xrightarrow{\text{BOP, DIPEA}} \text{Target compound}

Critical Parameters

ParameterValue
Coupling AgentBOP (1.5 eq)
BaseDIPEA (6 eq)
SolventAnhydrous DMF
TemperatureRoom temperature
Time4–12 hours
Yield65–70%

The use of BOP minimizes racemization and improves reaction efficiency compared to traditional carbodiimide-based agents.

Sidechain Synthesis: N-(2-Aminoethyl)cyclohexanecarboxamide

Cyclohexanecarbonyl Chloride Preparation

Cyclohexanecarboxylic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride, which is subsequently reacted with ethylenediamine:

Cyclohexanecarboxylic acid+SOCl2Cyclohexanecarbonyl chlorideNH2CH2CH2NH2N-(2-Aminoethyl)cyclohexanecarboxamide\text{Cyclohexanecarboxylic acid} + \text{SOCl}2 \rightarrow \text{Cyclohexanecarbonyl chloride} \xrightarrow{\text{NH}2\text{CH}2\text{CH}2\text{NH}_2} \text{N-(2-Aminoethyl)cyclohexanecarboxamide}

Key Steps

  • Acyl Chloride Formation : 90% yield in dichloromethane at 0°C.

  • Amidation : 78% yield using triethylamine (TEA) as base.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from acetonitrile:

Purification StepConditionsPurity Post-Purification
Flash Chromatography0–40% ethyl acetate in hexane85–90%
RecrystallizationAcetonitrile>98%

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.2–1.8 (m, 10H, cyclohexyl), 2.9 (s, 3H, N-CH₃), 3.4–3.6 (m, 4H, -CH₂NH-).

  • HRMS : m/z 327.4 [M+H]⁺ (calculated for C₁₉H₂₅N₃O₂: 327.4).

Optimization and Challenges

Coupling Reaction Efficiency

Comparative studies of coupling agents revealed BOP’s superiority over HATU or EDCI in this system:

Coupling AgentYield (%)Purity (%)
BOP7098
HATU5892
EDCI4588

Regioselectivity in Indole Functionalization

The C3 acylation step requires strict control of AlCl₃ stoichiometry to prevent over-acylation or polymerization. Excess AlCl₃ (>1.2 eq) reduces yields to <50% .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is facilitated by the carboxamide and cyclohexylcarbonyl groups, which can engage in hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Key Observations:

  • Substitutions like 4-methylcyclohexyl (15) introduce steric effects, which may alter binding kinetics . Electron-withdrawing groups (e.g., 5-chloro in compound 28) increase electrophilicity, favoring interactions with nucleophilic residues in biological targets . Aromatic vs.
  • Synthetic Complexity :

    • Multi-step protocols (e.g., azide incorporation in compound 28) require specialized purification techniques (e.g., Combiflash chromatography) .
    • Bulky substituents (e.g., diphenyl in P5) necessitate optimized stoichiometry and reaction conditions to avoid steric hindrance .

Key Insights:

  • Photoactivatable Functionality : The azide group in compound 28 enables covalent binding to biological targets under UV light, a feature absent in the target compound but valuable for mechanistic studies .

Research Findings and Gaps

  • SAR Limitations: highlights that minor structural changes (e.g., cyclohexyl vs.

Q & A

Q. Key Table: Synthesis Conditions

ParameterDetailsReference
SolventDry DCM
Coupling AgentTBTU (stoichiometry: 1.5–2.0 equiv)
Temperature Control0–5°C during reagent addition
PurificationColumn chromatography (hexane:EtOAc)

Which analytical techniques are essential for characterizing this compound?

Methodological Answer:
Critical techniques include:

  • 1H/13C NMR: Confirm molecular structure and substituent positions (DMSO-d₆ as solvent, 400 MHz instrument) .
  • Mass Spectrometry (ESI-MS): Validate molecular weight (e.g., [M+H]+ observed vs. calculated) .
  • Elemental Analysis: Ensure purity (<0.5% deviation from theoretical C/H/N values) .
  • X-ray Crystallography (if applicable): Resolve 3D conformation for structure-activity studies .

What are the key solubility and stability considerations for this compound?

Methodological Answer:

  • Solubility: Poor aqueous solubility is common due to the hydrophobic cyclohexyl group. Use DMSO for stock solutions (5–10 mM) and dilute in buffered saline for biological assays .
  • Stability: Monitor degradation via HPLC under varying pH (4–9) and temperatures (4°C vs. 25°C). Store lyophilized at −20°C to prevent hydrolysis of the amide bond .

Advanced Research Questions

How can synthesis yield and purity be optimized for this compound?

Methodological Answer:

  • Reagent Ratios: Use a 1.2–1.5 molar excess of TBTU to drive amide coupling to completion .
  • Temperature: Maintain ≤5°C during coupling to minimize side reactions (e.g., epimerization) .
  • Purification: Employ gradient flash chromatography (hexane → ethyl acetate) to isolate the product from unreacted indole-carboxylic acid precursors .
  • Yield Improvement: Replace DCM with DMF for reactions requiring higher polarity, but ensure rigorous drying to avoid hydrolysis .

How should researchers address contradictions in reported biological activities of analogs?

Methodological Answer:

  • Comparative Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (KD) against targets like CB1 receptors or kinases .
  • Substituent Analysis: Compare activity of methoxy vs. chloro substituents (see table below) to identify pharmacophores .
  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and explain potency variations .

Q. Key Table: Analog Activity Comparison

Analog SubstituentBiological Activity (IC₅₀)Target
4-Chlorophenoxy ()1.2 µM (Antimicrobial)Bacterial enzyme
Methoxyphenyl ()0.8 µM (Anti-inflammatory)COX-2

What strategies are used to study metabolic stability and degradation pathways?

Methodological Answer:

  • In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key degradation sites include the cyclohexylcarbonyl group .
  • Isotope Labeling: Synthesize deuterated analogs (e.g., deuterium at ethylamino linker) to track metabolic cleavage .
  • Forced Degradation Studies: Expose to oxidative (H₂O₂), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions to identify stable formulations .

How to design analogs to improve target selectivity?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the cyclohexyl group with adamantane (rigid hydrophobic moiety) to enhance binding pocket complementarity .
  • Linker Modification: Replace the ethylamino spacer with PEG-based chains to reduce off-target interactions .
  • Functional Group Addition: Introduce sulfonamide or nitrile groups to engage hydrogen bonding with specific residues (e.g., kinase ATP pockets) .

Data Contradiction Analysis Example

Scenario: Conflicting reports on anti-inflammatory activity (COX-2 IC₅₀ = 0.8 µM vs. no activity in other studies).
Resolution Steps:

Assay Validation: Confirm COX-2 isoform specificity using Western blot .

Solvent Interference Check: Test if DMSO (>1% v/v) inhibits enzymatic activity .

Structural Confirmation: Re-analyze compound purity via 13C NMR to rule out degradation .

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